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molecular formula C11H10N2O3S B062164 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid CAS No. 168127-34-2

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Cat. No. B062164
M. Wt: 250.28 g/mol
InChI Key: HYDGPYDSIOCNTN-UHFFFAOYSA-N
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Patent
US06057451

Procedure details

Trifluoroacetic acid (50 mL) was added to a solution of the product of example 2 (3.81 g, 12.4 mmol) in CH2Cl2 (50 mL). The resulting mixture was stirred at room temperature (20-22°) for 4 h, then concentrated under reduced pressure (coevaporated with CH2Cl2 and then Et2O). The residue was triturated with Et2O, then filtered and dried to afford 4.45 g (quantitative yield) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 7.67 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 6.96 (s, 1H), 4.72 (s, 2H). The product was used without further purification for the following reaction (example 4).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:28]=[CH:27][C:17]([O:18][CH2:19][C:20]([O:22]C(C)(C)C)=[O:21])=[CH:16][CH:15]=2)[N:13]=1>C(Cl)Cl>[NH2:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:15]=[CH:16][C:17]([O:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:27][CH:28]=2)[N:13]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
product
Quantity
3.81 g
Type
reactant
Smiles
NC=1SC=C(N1)C1=CC=C(OCC(=O)OC(C)(C)C)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature (20-22°) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC=C(N1)C1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: CALCULATEDPERCENTYIELD 143.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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